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Compound of Interest

Compound Name: 2-Chloro-4-methylinicotinamide

Cat. No.: B173536

For Researchers, Scientists, and Drug Development Professionals

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous therapeutic agents. Derivatives of nicotinamide have demonstrated a wide spectrum
of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. This
guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-
4-methylnicotinamide derivatives and related analogues, drawing from a range of
experimental studies. While direct and comprehensive SAR studies on the 2-chloro-4-
methylnicotinamide scaffold are limited, this guide synthesizes data from closely related
structures to infer key structural requirements for biological activity.

Antifungal Activity

Nicotinamide derivatives have been extensively investigated for their potential as antifungal
agents, with many acting as succinate dehydrogenase (SDH) inhibitors. The following table
summarizes the in vitro antifungal activity of various nicotinamide analogues against
pathogenic fungi.

Table 1: Antifungal Activity of Nicotinamide Derivatives
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Key SAR Insights for Antifungal Activity:

o Substitution on the Amide Phenyl Ring: For N-phenylnicotinamide derivatives, the position of
substituents on the phenyl ring is crucial. A meta-substituent, such as the isopropyl group in
compound 16g, appears to be optimal for potent antifungal activity against Candida
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albicans[1][2]. Shifting the isopropyl group to the para-position (16j) slightly reduces activity,
while an ortho-substitution (16i) leads to a significant loss of potency[1].

o Substitution at the 2-Position of the Pyridine Ring: The nature of the substituent at the 2-
position of the pyridine ring significantly influences activity. An amino group (as in 16g)
confers potent activity[2]. A chloro group is also common in active compounds, as seen in
the commercial fungicide Boscalid and other derivatives[1][4].

» N-Thiophene Amide Derivatives: The introduction of a substituted thiophene ring at the
amide nitrogen can lead to excellent fungicidal activity against plant pathogens like
Pseudoperonospora cubensis[3]. Dichloro substitution on the pyridine ring (compound 4f)
enhances this activity compared to a single chloro substituent (compound 4a)[3].

Anticancer Activity: VEGFR-2 Inhibition

A growing body of evidence suggests that nicotinamide derivatives can act as potent inhibitors
of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy
due to its role in angiogenesis.

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives
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Key SAR Insights for VEGFR-2 Inhibition:

o Core Scaffold: Complex heterocyclic systems fused with or attached to the nicotinamide core
can exhibit potent VEGFR-2 inhibition[5][9].

¢ Substitution on Terminal Phenyl Ring: For bis-triazolo-quinoxaline derivatives, the

substitution pattern on the terminal phenyl ring dramatically affects inhibitory potency.

Dichloro substitution (23j) results in activity comparable to the standard drug sorafenib[9].

Hydroxy (23l) and single chloro (23i) substitutions also confer high potency|[9].

Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)
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This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3
method.[10]

Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl
sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium.

Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. Colonies
are suspended in sterile saline, and the cell density is adjusted to a final concentration of 5 x
103 cells/mL in RPMI-1640 medium.

Assay Procedure: In a 96-well microtiter plate, 100 uL of the fungal inoculum is added to 100
uL of the serially diluted compound solutions.

Incubation: The plates are incubated at 35°C for 24-48 hours.

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest
concentration of the compound that causes a significant inhibition of visible fungal growth
(typically =80% inhibition) compared to the drug-free control.[10]

VEGFR-2 Kinase Assay

This is a general protocol for a biochemical assay to measure the direct inhibition of VEGFR-2
kinase activity.[6][11]

Reagent Preparation: A reaction buffer, recombinant human VEGFR-2 enzyme, a suitable
substrate (e.g., a poly-Glu,Tyr peptide), and ATP are prepared. Test compounds are serially
diluted.

Assay Procedure: In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compounds
at various concentrations are added. The reaction is initiated by the addition of the substrate
and ATP mixture.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined
period (e.g., 60 minutes).

Detection: The reaction is stopped, and a detection reagent is added to quantify the amount
of phosphorylated substrate. This can be done using various methods, such as
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luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence/absorbance-based
methods.[6][11]

o Data Analysis: The percentage of inhibition for each compound concentration is calculated
relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-
response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the activity of SDH.[12][13]

o Sample Preparation: Mitochondria can be isolated from tissue or cell samples, or cell lysates
can be used as the enzyme source.

* Reagents: A phosphate buffer, sodium succinate (substrate), and an artificial electron
acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 2(4-iodophenyl)-3(4-
nitrophenyl)-5-phenyltetrazolium chloride (INT) are required.[12][13]

e Assay Procedure: In a cuvette or microplate well, the buffer, test compound, and enzyme
sample are mixed. The reaction is initiated by adding sodium succinate.

o Measurement: The reduction of the electron acceptor, which results in a color change, is
monitored spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm
for the formazan product of INT) in kinetic mode.[12][13]

o Data Analysis: The rate of the reaction is calculated from the change in absorbance over
time. The inhibitory effect of the test compounds is determined by comparing the reaction
rates in the presence and absence of the inhibitor, and IC50 values can be calculated.

Visualizations
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Caption: Inferred SAR for N-phenylnicotinamide antifungal activity.
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Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.
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Caption: Mechanism of action for SDH inhibitor-based antifungals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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